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Introduction
Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) inhibitor, has

demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with

MET exon 14 skipping mutations.[1][2] Understanding the pharmacokinetic profile of its

metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy. This

technical guide provides an in-depth analysis of the pharmacokinetics of the major metabolite

of capmatinib, M16 (also known as CMN288), summarizing key quantitative data, detailing

experimental protocols, and visualizing relevant biological and experimental pathways.

Contrary to some initial assumptions, the primary circulating metabolite is M16, not M18.

Quantitative Pharmacokinetic Data for Metabolite
M16
The pharmacokinetic parameters of the major and pharmacologically inactive metabolite of

capmatinib, M16 (CMN288), have been characterized in human studies. The following tables

summarize the key quantitative data from a phase 1, open-label, single-dose study in

participants with normal and impaired hepatic function. In this study, participants received a

single oral dose of 200 mg capmatinib.[3]

Table 1: Summary of Pharmacokinetic Parameters for M16 (CMN288) by Hepatic Function[3]
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Parameter Normal (n=9)
Mild
Impairment
(n=6)

Moderate
Impairment
(n=8)

Severe
Impairment
(n=6)

AUCinf (ng·h/mL)

Mean (SD) 4820 (1880) 2300 (691) 3850 (2490) 2350 (1200)

GM (CV%) 4560 (35.2) 2190 (37.4) 3400 (52.0) 2130 (49.5)

AUClast

(ng·h/mL)

Mean (SD) 4780 (1880) 2250 (677) 3830 (2490) 2330 (1210)

GM (CV%) 4520 2150 3370

Cmax (ng/mL)

GM (CV%)

t½ (h)

GM (CV%)

Tmax (h)

Median (Range) 1.5 (1.0–2.0) 1.0 (1.0–2.0) 1.0 (1.0–3.0) 3.0 (1.5–6.0)

AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUClast:

Area under the plasma concentration-time curve from time zero to the last measurable

concentration; Cmax: Maximum observed plasma concentration; t½: Elimination half-life; Tmax:

Time to reach Cmax; GM: Geometric Mean; CV%: Geometric Coefficient of Variation; SD:

Standard Deviation.

A notable observation is that the geometric mean values for AUCinf, AUClast, Cmax, and t½ of

M16 were numerically lower in all hepatic impairment groups compared to the group with

normal hepatic function.[3] Furthermore, M16 does not accumulate after multiple dosing of

capmatinib.[3]

Experimental Protocols
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Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study
The fundamental understanding of capmatinib's metabolism and the identification of M16 as

the major metabolite stem from a human ADME study.[4][5]

Study Design: A single-center, open-label, single-dose study.

Participants: Six healthy male volunteers.

Dosing: A single oral dose of 600 mg of 14C-labeled capmatinib was administered.[4]

Sample Collection: Blood, plasma, urine, and feces were collected at various time points to

determine mass balance, metabolite profiles, and concentrations of total radioactivity,

capmatinib, and its metabolites.[4]

Analytical Methods: Metabolite structures were elucidated using mass spectrometry and by

comparison with reference compounds.[4] Plasma concentrations of capmatinib and its

metabolites were determined to profile the metabolic pathways.

Pharmacokinetic Study in Hepatically Impaired Patients
A dedicated clinical study was conducted to assess the pharmacokinetics of capmatinib and its

metabolite M16 in individuals with varying degrees of hepatic impairment.[3]

Study Design: A phase 1, multicenter, open-label, parallel-group study.[3]

Participants: Adult participants with normal hepatic function and those with mild, moderate,

and severe hepatic impairment.[3]

Dosing: A single oral dose of 200 mg capmatinib was administered.[3]

Blood Sampling: Serial blood samples were collected from a forearm vein at the following

time points: predose and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[3]

Analytical Method: Plasma concentrations of capmatinib and M16 were measured using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a lower

limit of quantification (LLOQ) of approximately 1.00 ng/mL.[3][6]
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Visualizations
Capmatinib Metabolism and M16 Formation
Capmatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase

(AO).[1][4] The major circulating metabolite, M16, is formed through lactam formation, a

reaction catalyzed mainly by aldehyde oxidase in the hepatic cytosol.[4]
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Figure 1. Capmatinib Metabolism to M16.

MET Signaling Pathway and Capmatinib's Mechanism of
Action
Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase.[7][8]

The MET signaling pathway, when aberrantly activated in cancer, drives tumor growth,

proliferation, and metastasis.[8][9]
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Figure 2. MET Signaling Pathway Inhibition by Capmatinib.

Experimental Workflow for Pharmacokinetic Analysis
The determination of pharmacokinetic parameters for capmatinib and its metabolites follows a

structured experimental workflow.

Drug Administration
(e.g., Single Oral Dose)

Serial Blood Sampling
(Predetermined Timepoints)

Plasma Separation
(Centrifugation)

LC-MS/MS Analysis
(Quantification of Drug

and Metabolite)

Pharmacokinetic Modeling
(e.g., Non-compartmental analysis)
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Figure 3. Experimental Workflow for PK Analysis.

Conclusion
The major metabolite of capmatinib is M16 (CMN288), a pharmacologically inactive compound.

Its pharmacokinetic profile has been well-characterized, demonstrating no accumulation with

multiple dosing and altered exposure in patients with hepatic impairment. The formation of M16

is primarily mediated by aldehyde oxidase. A thorough understanding of the pharmacokinetics

of both the parent drug and its major metabolites is essential for the continued safe and

effective use of capmatinib in the treatment of MET-driven cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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